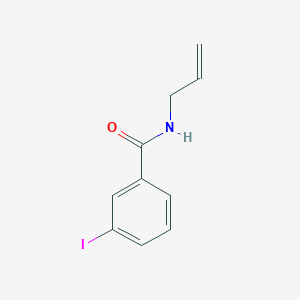![molecular formula C25H19ClN2O3 B5056906 5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5056906.png)
5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and has been found to have various applications in the field of biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide involves the inhibition of BTK, which is a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B-cells, which are involved in the immune response. Inhibition of BTK leads to the inhibition of B-cell receptor signaling and the induction of apoptosis in B-cells. TAK-659 has been found to be a potent and selective inhibitor of BTK and has shown efficacy in preclinical studies.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide has been found to have various biochemical and physiological effects. It has been shown to inhibit BTK activity in B-cells, leading to the inhibition of B-cell receptor signaling and the induction of apoptosis in B-cells. TAK-659 has also been found to inhibit the proliferation of B-cells and the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, TAK-659 has been found to have anti-inflammatory effects and has shown efficacy in animal models of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide in lab experiments include its potency and selectivity as a BTK inhibitor, its ability to induce apoptosis in B-cells, and its anti-inflammatory effects. The limitations of using TAK-659 in lab experiments include its high cost and limited availability, as well as the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide. One direction is the development of TAK-659 as a potential therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases such as rheumatoid arthritis. Another direction is the study of the mechanism of action of TAK-659 and its effects on B-cell receptor signaling and cytokine production. Further studies are also needed to determine the safety and efficacy of TAK-659 in humans, as well as its potential for combination therapy with other agents.
Métodos De Síntesis
The synthesis method of 5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide involves the reaction of 4-chloroaniline, furan-2-carboxylic acid, and N-(4-aminophenyl)benzamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by column chromatography to obtain 5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide in high yield and purity.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide has been found to have various scientific research applications. It has been studied for its potential use as a selective inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. BTK inhibitors have been found to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has been found to be a potent and selective inhibitor of BTK and has shown efficacy in preclinical studies.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-N-[4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O3/c26-19-8-6-18(7-9-19)22-14-15-23(31-22)25(30)28-21-12-10-20(11-13-21)27-24(29)16-17-4-2-1-3-5-17/h1-15H,16H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPAANGDUBZVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B5056823.png)
![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B5056834.png)
![6-(2-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5056835.png)

![1-chloro-2-[4-(3-ethoxyphenoxy)butoxy]benzene](/img/structure/B5056859.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5056861.png)
![5-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-(methylthio)pyrimidine](/img/structure/B5056872.png)

![1-(3,5-dimethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5056881.png)
![2-(3-chlorophenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5056884.png)
![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5056889.png)
![3-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5056894.png)

![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5056917.png)